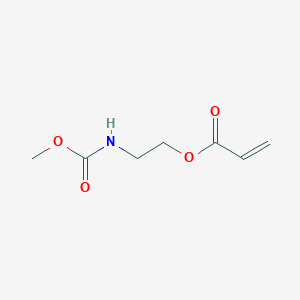
2-((Methoxycarbonyl)amino)ethyl acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methoxycarbonylamino)ethyl prop-2-enoate is a chemical compound belonging to the family of acrylates. Acrylates are esters derived from acrylic acid and are known for their diverse applications in various fields due to their unique properties such as flexibility, toughness, and transparency .
Vorbereitungsmethoden
The synthesis of 2-(Methoxycarbonylamino)ethyl prop-2-enoate typically involves the esterification of acrylic acid with an appropriate alcohol in the presence of a catalyst. Industrial production methods often utilize ion exchange resins or sulfuric acid as catalysts to facilitate the esterification reaction. The crude ester obtained is then purified through processes such as derecombination, extraction, and rectification .
Analyse Chemischer Reaktionen
2-(Methoxycarbonylamino)ethyl prop-2-enoate undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
2-(Methoxycarbonylamino)ethyl prop-2-enoate has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 2-(Methoxycarbonylamino)ethyl prop-2-enoate involves its ability to undergo polymerization, forming long chains of polymers. These polymers exhibit unique properties such as flexibility, toughness, and resistance to environmental factors, making them suitable for various applications. The molecular targets and pathways involved in its action are primarily related to its interaction with other monomers and the formation of polymeric structures .
Vergleich Mit ähnlichen Verbindungen
2-(Methoxycarbonylamino)ethyl prop-2-enoate can be compared with other acrylates such as:
2-Ethyl hexyl acrylate: Known for its super-absorbency and flexibility, commonly used in the production of adhesives and coatings.
Methyl methacrylate: Widely used in the production of acrylic glass and other transparent materials due to its excellent optical properties.
Butyl acrylate: Utilized in the production of paints and coatings due to its good weatherability and resistance to environmental factors.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of acrylates in various fields.
Eigenschaften
CAS-Nummer |
161928-18-3 |
|---|---|
Molekularformel |
C7H11NO4 |
Molekulargewicht |
173.17 g/mol |
IUPAC-Name |
2-(methoxycarbonylamino)ethyl prop-2-enoate |
InChI |
InChI=1S/C7H11NO4/c1-3-6(9)12-5-4-8-7(10)11-2/h3H,1,4-5H2,2H3,(H,8,10) |
InChI-Schlüssel |
GYAHZPHTBHATHC-UHFFFAOYSA-N |
SMILES |
COC(=O)NCCOC(=O)C=C |
Kanonische SMILES |
COC(=O)NCCOC(=O)C=C |
Synonyme |
2-Propenoic acid, 2-[(methoxycarbonyl)amino]ethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















